molecular formula C22H23N3O3 B2709177 1-Benzoyl-N-[3-(2-oxoazetidin-1-yl)phenyl]piperidine-4-carboxamide CAS No. 2224469-46-7

1-Benzoyl-N-[3-(2-oxoazetidin-1-yl)phenyl]piperidine-4-carboxamide

Numéro de catalogue B2709177
Numéro CAS: 2224469-46-7
Poids moléculaire: 377.444
Clé InChI: HEIWOGIILNAZRW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-Benzoyl-N-[3-(2-oxoazetidin-1-yl)phenyl]piperidine-4-carboxamide, also known as AZD9291 or osimertinib, is a third-generation irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has been developed for the treatment of non-small cell lung cancer (NSCLC).

Mécanisme D'action

1-Benzoyl-N-[3-(2-oxoazetidin-1-yl)phenyl]piperidine-4-carboxamide irreversibly binds to the ATP-binding site of EGFR, inhibiting its tyrosine kinase activity and downstream signaling pathways (Cross et al., 2015). Unlike first-generation EGFR TKIs, which selectively target the activating EGFR mutations, 1-Benzoyl-N-[3-(2-oxoazetidin-1-yl)phenyl]piperidine-4-carboxamide also targets the T790M mutation, which is associated with acquired resistance to first-generation EGFR TKIs.
Biochemical and Physiological Effects
1-Benzoyl-N-[3-(2-oxoazetidin-1-yl)phenyl]piperidine-4-carboxamide has been shown to induce apoptosis and cell cycle arrest in EGFR-mutant NSCLC cells, as well as inhibit tumor growth in xenograft models (Cross et al., 2015). In clinical trials, 1-Benzoyl-N-[3-(2-oxoazetidin-1-yl)phenyl]piperidine-4-carboxamide has demonstrated favorable safety and tolerability profiles, with the most common adverse events being diarrhea, rash, and nausea (Mok et al., 2017).

Avantages Et Limitations Des Expériences En Laboratoire

1-Benzoyl-N-[3-(2-oxoazetidin-1-yl)phenyl]piperidine-4-carboxamide has several advantages for lab experiments, including its high potency and selectivity for EGFR-mutant NSCLC cells, as well as its ability to target the T790M mutation. However, one limitation of 1-Benzoyl-N-[3-(2-oxoazetidin-1-yl)phenyl]piperidine-4-carboxamide is its irreversible binding to EGFR, which may limit its use in combination with other targeted therapies.

Orientations Futures

Several future directions for 1-Benzoyl-N-[3-(2-oxoazetidin-1-yl)phenyl]piperidine-4-carboxamide research include the development of combination therapies, identification of biomarkers for patient selection, and investigation of its efficacy in other EGFR-mutant cancers, such as head and neck squamous cell carcinoma (Soria et al., 2018). Additionally, the optimization of dosing schedules and the investigation of mechanisms of acquired resistance to 1-Benzoyl-N-[3-(2-oxoazetidin-1-yl)phenyl]piperidine-4-carboxamide are important areas of future research.
Conclusion
In conclusion, 1-Benzoyl-N-[3-(2-oxoazetidin-1-yl)phenyl]piperidine-4-carboxamide is a third-generation irreversible EGFR TKI that has shown promising results in the treatment of EGFR-mutant NSCLC, including those with the T790M mutation. Its high potency and selectivity for EGFR-mutant NSCLC cells make it a valuable tool for lab experiments and clinical trials. Future research directions include the development of combination therapies and identification of biomarkers for patient selection.

Méthodes De Synthèse

The synthesis of 1-Benzoyl-N-[3-(2-oxoazetidin-1-yl)phenyl]piperidine-4-carboxamide involves a series of chemical reactions starting from the commercially available 4-bromoaniline. The detailed synthesis method has been described in the literature (Cross et al., 2015). Briefly, 4-bromoaniline is first converted to 4-bromo-N-(3-chloro-4-fluorophenyl)benzamide, which is then reacted with 2-chloro-4,5-difluoroaniline to form the intermediate 4-bromo-N-(3-chloro-4-fluorophenyl)-2-chloro-4,5-difluorobenzamide. The final step involves the reaction of the intermediate with piperidine-4-carboxylic acid to produce 1-Benzoyl-N-[3-(2-oxoazetidin-1-yl)phenyl]piperidine-4-carboxamide.

Applications De Recherche Scientifique

1-Benzoyl-N-[3-(2-oxoazetidin-1-yl)phenyl]piperidine-4-carboxamide has been extensively studied in preclinical and clinical settings for the treatment of NSCLC. In preclinical studies, 1-Benzoyl-N-[3-(2-oxoazetidin-1-yl)phenyl]piperidine-4-carboxamide has shown potent activity against EGFR-mutant NSCLC cells, including those with the T790M mutation, which is a common resistance mechanism to first-generation EGFR TKIs (Cross et al., 2015). In clinical trials, 1-Benzoyl-N-[3-(2-oxoazetidin-1-yl)phenyl]piperidine-4-carboxamide has demonstrated high response rates and durable responses in patients with EGFR-mutant NSCLC, including those with the T790M mutation (Mok et al., 2017).

Propriétés

IUPAC Name

1-benzoyl-N-[3-(2-oxoazetidin-1-yl)phenyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c26-20-11-14-25(20)19-8-4-7-18(15-19)23-21(27)16-9-12-24(13-10-16)22(28)17-5-2-1-3-6-17/h1-8,15-16H,9-14H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEIWOGIILNAZRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC(=CC=C2)N3CCC3=O)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzoyl-N-[3-(2-oxoazetidin-1-yl)phenyl]piperidine-4-carboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.